molecular formula C18H18N2O2 B12203515 1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,5-dione

1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,5-dione

Cat. No.: B12203515
M. Wt: 294.3 g/mol
InChI Key: BFFCGDDZVGBTST-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,5-dione typically involves the reaction of 2,6-dimethylphenyl isocyanate with phenylhydrazine in the presence of a suitable solvent and catalyst. The reaction conditions may include:

  • Temperature: 50-100°C
  • Solvent: Toluene or dichloromethane
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,4-dione
  • 1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,3-dione
  • 1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,6-dione

Uniqueness

1-(2,6-Dimethylphenyl)-3-(phenylamino)azolidine-2,5-dione is unique due to its specific structural features, such as the presence of both dimethylphenyl and phenylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-anilino-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H18N2O2/c1-12-7-6-8-13(2)17(12)20-16(21)11-15(18(20)22)19-14-9-4-3-5-10-14/h3-10,15,19H,11H2,1-2H3

InChI Key

BFFCGDDZVGBTST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NC3=CC=CC=C3

Origin of Product

United States

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